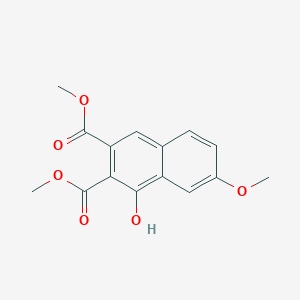
Dimethyl 1-hydroxy-7-methoxynaphthalene-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1-hydroxy-7-methoxynaphthalene-2,3-dicarboxylate is an organic compound belonging to the class of naphthalene derivatives. This compound is characterized by the presence of two ester groups, a hydroxyl group, and a methoxy group attached to a naphthalene ring. It is used in various scientific research applications due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-hydroxy-7-methoxynaphthalene-2,3-dicarboxylate typically involves the esterification of 1-hydroxy-7-methoxynaphthalene-2,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 1-hydroxy-7-methoxynaphthalene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 1-hydroxy-7-methoxynaphthalene-2,3-dicarboxylic acid.
Reduction: Dimethyl 1-hydroxy-7-methoxynaphthalene-2,3-dimethanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 1-hydroxy-7-methoxynaphthalene-2,3-dicarboxylate is used in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and polymers.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Dimethyl 1-hydroxy-7-methoxynaphthalene-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
- Dimethyl 2,6-naphthalenedicarboxylate
- Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
- Dimethyl 4,4’-biphenyldicarboxylate
Comparison: Dimethyl 1-hydroxy-7-methoxynaphthalene-2,3-dicarboxylate is unique due to the presence of both hydroxyl and methoxy groups on the naphthalene ring, which enhances its reactivity and potential applications. In contrast, similar compounds like Dimethyl 2,6-naphthalenedicarboxylate lack these functional groups, resulting in different chemical properties and applications.
Propiedades
Número CAS |
138366-10-6 |
|---|---|
Fórmula molecular |
C15H14O6 |
Peso molecular |
290.27 g/mol |
Nombre IUPAC |
dimethyl 1-hydroxy-7-methoxynaphthalene-2,3-dicarboxylate |
InChI |
InChI=1S/C15H14O6/c1-19-9-5-4-8-6-11(14(17)20-2)12(15(18)21-3)13(16)10(8)7-9/h4-7,16H,1-3H3 |
Clave InChI |
XKJXFRLRZCAZOZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C(C=C2C=C1)C(=O)OC)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol](/img/structure/B14275700.png)
![[4-(3-Oxo-4-propylcyclohexen-1-yl)phenyl] octanoate](/img/structure/B14275703.png)
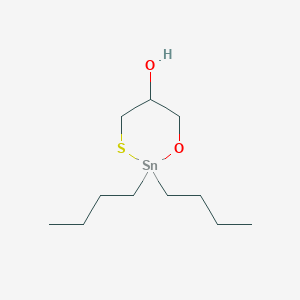
![5,5'-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14275711.png)
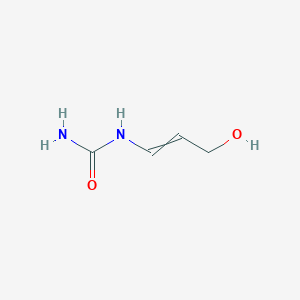

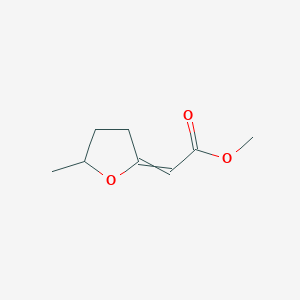
![2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one](/img/structure/B14275734.png)
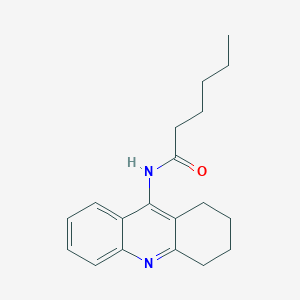
![3,6,9-Triazaspiro[5.5]undecan-6-ium chloride](/img/structure/B14275753.png)
![4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one](/img/structure/B14275764.png)
![2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl-](/img/structure/B14275768.png)
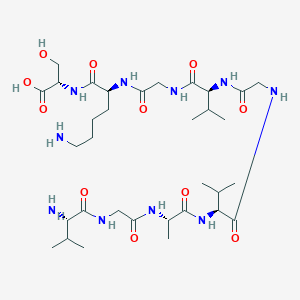
![4-[2-(3-Methylbutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14275775.png)
